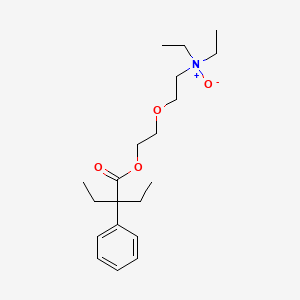
N-Methyl-L-DOPA-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-L-DOPA-d3 is a deuterated form of N-Methyl-L-DOPA, a derivative of the naturally occurring amino acid L-DOPA. This compound is of significant interest in various scientific fields due to its unique properties and potential applications. The deuterium atoms in this compound replace the hydrogen atoms, which can provide insights into metabolic pathways and reaction mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-L-DOPA-d3 typically involves the methylation of L-DOPA followed by deuteration. One common method includes the use of methyl iodide in the presence of a base to methylate L-DOPA. The resulting N-Methyl-L-DOPA is then subjected to deuteration using deuterium gas or deuterated reagents under specific conditions to replace the hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound may involve large-scale methylation and deuteration processes. These processes are optimized for yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
Chemical Reactions Analysis
Types of Reactions: N-Methyl-L-DOPA-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
N-Methyl-L-DOPA-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Helps in understanding the metabolism of L-DOPA and its derivatives.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in neurological disorders.
Industry: Used in the development of new drugs and in the synthesis of complex organic molecules.
Mechanism of Action
N-Methyl-L-DOPA-d3 exerts its effects by interacting with various molecular targets and pathways. It is primarily involved in the dopaminergic system, where it acts as a precursor to dopamine. The deuterium atoms can influence the rate of metabolic reactions, providing insights into the kinetics and dynamics of these processes.
Comparison with Similar Compounds
L-DOPA: The parent compound, widely used in the treatment of Parkinson’s disease.
N-Methyl-L-DOPA: The non-deuterated form, used in similar applications but without the benefits of deuterium labeling.
3-O-Methyldopa: A metabolite of L-DOPA, involved in dopamine biosynthesis.
Uniqueness: N-Methyl-L-DOPA-d3 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for the study of metabolic pathways with greater precision and can help in understanding the pharmacokinetics and pharmacodynamics of related compounds.
Properties
Molecular Formula |
C10H13NO4 |
|---|---|
Molecular Weight |
214.23 g/mol |
IUPAC Name |
(2S)-3-(3,4-dihydroxyphenyl)-2-(trideuteriomethylamino)propanoic acid |
InChI |
InChI=1S/C10H13NO4/c1-11-7(10(14)15)4-6-2-3-8(12)9(13)5-6/h2-3,5,7,11-13H,4H2,1H3,(H,14,15)/t7-/m0/s1/i1D3 |
InChI Key |
QZIWDCLHLOADPK-LNEZGBMJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N[C@@H](CC1=CC(=C(C=C1)O)O)C(=O)O |
Canonical SMILES |
CNC(CC1=CC(=C(C=C1)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


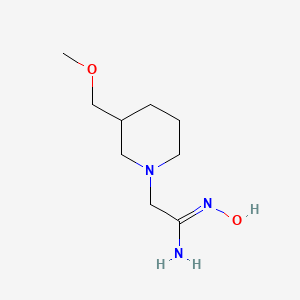
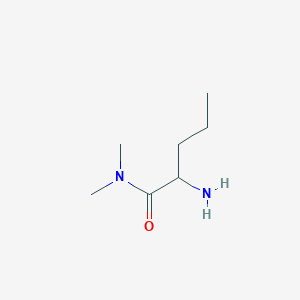
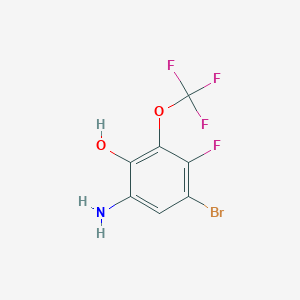
![3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13432215.png)
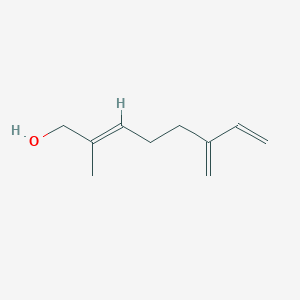
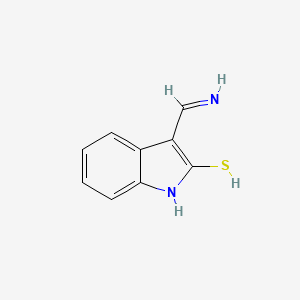
![tert-Butyl ((R)-4-Oxo-4-(((R)-4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)amino)-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate](/img/structure/B13432228.png)
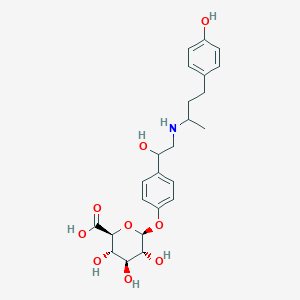
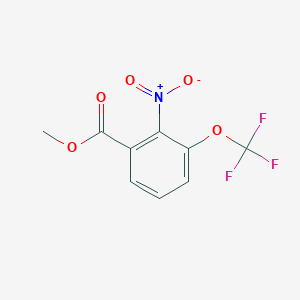
![5-chloro-N-[4-(3-oxomorpholin-4-yl)phenyl]-N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B13432249.png)
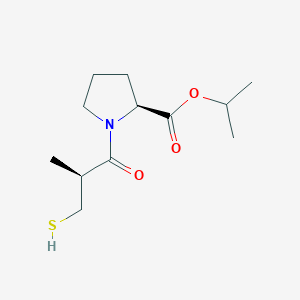
![1-Ethyl-5,6-difluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B13432267.png)
![[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-12-yl] acetate](/img/structure/B13432275.png)
